molecular formula C25H29N3O6 B2589456 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1775513-10-4

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B2589456
CAS No.: 1775513-10-4
M. Wt: 467.522
InChI Key: HTFMFIXLLYLLSH-UHFFFAOYSA-N
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Description

The compound is a hybrid molecule that combines a chalcone-salicylate structure. It has been synthesized using a linker mode approach under reflux conditions. The title compound exhibits potential cytotoxic activity against breast cancer through ERα inhibition, making it a candidate for further anticancer drug development .


Synthesis Analysis

The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions. The product, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, is obtained in 88% yield. Spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirm its structure .


Molecular Structure Analysis

The molecular structure of the compound includes a chalcone-salicylate hybrid. It is essential to consider the arrangement of functional groups, bond angles, and steric effects. For a detailed view, refer to the 2D and 3D representations of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, compounds structurally related to the query compound, has shown promising antimicrobial activities against a range of microorganisms. These compounds have been synthesized and evaluated for their ability to combat bacterial and fungal infections, demonstrating significant potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Stabilities and Conformational Analyses

Studies involving benzimidazole derivatives bearing 1,2,4-triazole moieties, which are similar in structural complexity to the query compound, have been conducted to understand their molecular stabilities and conformational dynamics. These compounds have shown potential as epidermal growth factor receptor (EGFR) inhibitors, suggesting applications in cancer treatment through molecular docking studies that reveal their mechanism of action against cancer cells (Karayel, 2021).

Receptor Binding Studies

Research on compounds with similar structural features, such as the selective inhibition of certain receptors in the brain, indicates potential therapeutic applications in treating neurological disorders. These studies have focused on understanding how these compounds interact with specific receptors, paving the way for the development of new treatments for conditions like depression and anxiety (Roberts et al., 1998).

Crystal Structure and DFT Calculations

The crystal structure analysis and density functional theory (DFT) calculations of compounds containing 1,3,4-oxadiazole moieties provide insight into their electronic properties and reactive sites. This research helps in the design of molecules with desired physical and chemical properties for various applications, including drug design and materials science (Kumara et al., 2017).

Antioxidant Activity Evaluation

Derivatives of 1,3,4-oxadiazole have also been evaluated for their antioxidant activities, demonstrating their potential in preventing oxidative stress-related diseases. These studies contribute to the development of new antioxidant agents that can be used to combat various diseases associated with oxidative damage (Mallesha et al., 2014).

Mechanism of Action

Properties

IUPAC Name

[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMFIXLLYLLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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